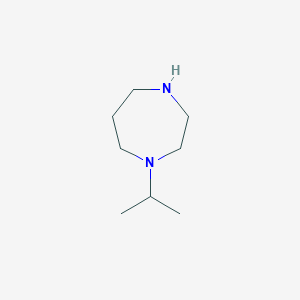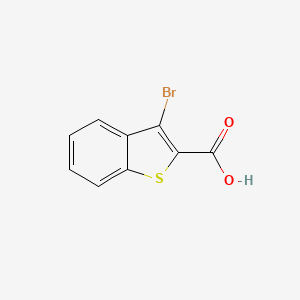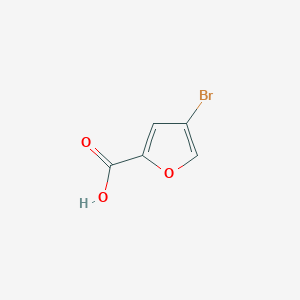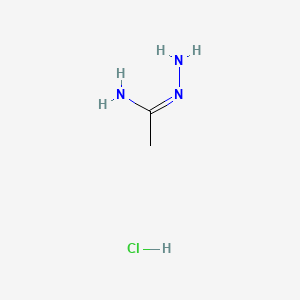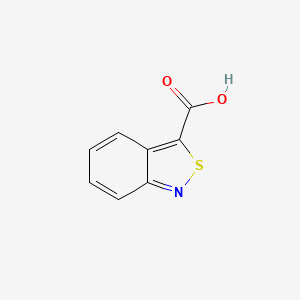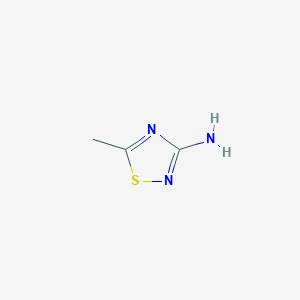
5-Bromo-1,2-dimethyl-3-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-1,2-dimethyl-3-(trifluoromethyl)benzene is a useful research compound. Its molecular formula is C9H8BrF3 and its molecular weight is 253.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Organometallic Synthesis
1-Bromo-3,5-bis(trifluoromethyl)benzene, closely related to 5-Bromo-1,2-dimethyl-3-(trifluoromethyl)benzene, is a versatile starting material in organometallic synthesis. It has been used to prepare synthetically useful reactions via phenylmagnesium, -lithium, and -copper intermediates, highlighting its utility in complex chemical synthesis (Porwisiak & Schlosser, 1996).
Electrosynthesis
In electrosynthesis, compounds like 1,3-dibromo-5-(ferrocenylethynyl)benzene and related bromobenzene derivatives, which are structurally similar to this compound, have been synthesized. These compounds are characterized by chemically reversible oxidations, indicating potential applications in electrochemical studies (Fink et al., 1997).
Stereochemistry
The trifluoromethyl group, as present in this compound, has been studied for its role in stereochemistry. For instance, research on relay propagation of crowding demonstrated that such groups can act as both emitters and transmitters of steric pressure, influencing the reactions and structures of organic compounds (Schlosser et al., 2006).
Aryne Chemistry
Compounds like 1-bromo-2-(trifluoromethoxy)benzene and 1-bromo-3-(trifluoromethoxy)benzene, which are structurally related to this compound, play a key role in aryne chemistry. These have been used to generate intermediates and products like 1,2-dehydro-4-(trifluoromethoxy)benzene, showcasing the compound's utility in complex organic reactions (Schlosser & Castagnetti, 2001).
Industrial Applications
In an industrial context, derivatives of bromobenzenes like 3,5-bis(trifluoromethyl)benzoyl chloride have been synthesized from compounds structurally similar to this compound. Such processes have significant economic value, highlighting the compound's importance in industrial chemistry (Zhou, 2006).
Photolysis Studies
Photolysis of compounds like 5-bromo-1, 3-dimethyluracil in substituted benzenes, which are structurally analogous to this compound, has been investigated. This showcases the role of such compounds in understanding photolysis mechanisms and their potential applications in photochemistry (Seki et al., 1988).
Safety and Hazards
Propiedades
IUPAC Name |
5-bromo-1,2-dimethyl-3-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3/c1-5-3-7(10)4-8(6(5)2)9(11,12)13/h3-4H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AINASRYWSBKQSE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)C(F)(F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501244599 |
Source


|
| Record name | 5-Bromo-1,2-dimethyl-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501244599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80245-29-0 |
Source


|
| Record name | 5-Bromo-1,2-dimethyl-3-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80245-29-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-1,2-dimethyl-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501244599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

